molecular formula C13H18O B13840505 1-Phenyl-3-heptanone

1-Phenyl-3-heptanone

Cat. No.: B13840505
M. Wt: 190.28 g/mol
InChI Key: ZGTHHNNORWULAE-UHFFFAOYSA-N
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Description

1-Phenyl-3-heptanone (systematic name: 5-hydroxy-7-(4′-hydroxy-3′-methoxyphenyl)-1-phenyl-3-heptanone) is a diarylheptanoid, a class of secondary metabolites characterized by a seven-carbon backbone flanked by two aromatic rings . It is primarily isolated from Alpinia officinarum (galangal), a plant used in traditional medicine for its anti-inflammatory, antioxidant, and digestive properties . Structurally, it features a hydroxyl group at C-5, a methoxy group at the C-3′ position of the phenyl ring, and a ketone at C-3 (Figure 1). This compound has demonstrated significant bioactivity, including pancreatic lipase inhibition (IC₅₀: 12.3 μM) , antioxidant capacity via DPPH radical scavenging , and anti-influenza activity (EC₅₀: 0.7 μg/mL against H1N1) .

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-phenylheptan-3-one

InChI

InChI=1S/C13H18O/c1-2-3-9-13(14)11-10-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3

InChI Key

ZGTHHNNORWULAE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-heptanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of phenylheptanone precursors. This method is favored for its efficiency and scalability. The reaction is typically carried out in a solvent such as ethanol, with a catalyst like palladium on carbon, under elevated pressure and temperature .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-heptanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Phenyl-3-heptanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new pharmaceuticals.

    Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 1-Phenyl-3-heptanone involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Diarylheptanoids share a core heptane backbone but differ in substituent patterns, which critically influence their biological activities. Below is a detailed comparison of 1-phenyl-3-heptanone with key analogs:

Table 1: Structural and Functional Comparison of Diarylheptanoids

Compound Name Structural Features Biological Activities EC₅₀/IC₅₀ (μg/mL) Source References
This compound (Compound 77) 5-hydroxy, 4′-hydroxy-3′-methoxyphenyl, ketone at C-3 Anti-influenza, antioxidant, pancreatic lipase inhibition 0.7 (H1N1) A. officinarum
7-(4″-Hydroxy-3″-methoxyphenyl)-1-phenyl-4E-hepten-3-one (Compound 3) 4E double bond, 4″-hydroxy-3″-methoxyphenyl, ketone at C-3 Anti-influenza, COX-2 inhibition 2.9 (H1N1) A. officinarum
5-Methoxy-1,7-diphenyl-3-heptanone 5-methoxy, no hydroxyl groups, ketone at C-3 Limited bioactivity reported; used as a chromatographic reference N/A A. officinarum
1,7-Diphenyl-5-hydroxy-3-heptanone (Dihydroxyashabushiketol) 5-hydroxy, no methoxy groups, ketone at C-3 Antioxidant, anti-inflammatory N/A A. officinarum
5-Ethoxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-3-heptanone 5-ethoxy, 4′-hydroxy-3′-methoxyphenyl, ketone at C-3 Unreported bioactivity; structural analog with potential metabolic stability N/A A. officinarum

Key Findings

Anti-Influenza Activity: this compound (EC₅₀: 0.7 μg/mL) outperforms its analog 7-(4″-hydroxy-3″-methoxyphenyl)-1-phenyl-4E-hepten-3-one (EC₅₀: 2.9 μg/mL), suggesting hydroxylation at C-5 enhances antiviral potency . Both compounds exceed ribavirin’s efficacy (EC₅₀: 16.7 μg/mL), highlighting diarylheptanoids as promising anti-influenza agents.

Antioxidant Capacity: The hydroxyl group at C-5 in this compound contributes to its DPPH radical scavenging activity, comparable to flavonoids like galangin .

Structural Determinants of Bioactivity :

  • Hydroxyl vs. Methoxy Groups : Hydroxyl groups enhance hydrogen-bonding interactions with enzymes (e.g., pancreatic lipase), while methoxy groups may improve lipid solubility and membrane permeability .
  • Double Bonds : The 4E double bond in 7-(4″-hydroxy-3″-methoxyphenyl)-1-phenyl-4E-hepten-3-one introduces conformational rigidity, possibly affecting target binding .

Pharmacokinetic and Pharmacodynamic Considerations

  • Bioavailability: Hydroxyl groups in this compound increase hydrophilicity, which may limit blood-brain barrier penetration but enhance solubility for gastrointestinal targeting .
  • Metabolic Stability: Ethoxy or methoxy substitutions (e.g., 5-ethoxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-3-heptanone) could slow hepatic metabolism, extending half-life .

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